molecular formula C10H10BrNO2S B13890905 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B13890905
M. Wt: 288.16 g/mol
InChI Key: YHVRAQPEUOQERZ-UHFFFAOYSA-N
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Description

5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 6th position, and a carboxylic acid group at the 2nd position of the thieno[3,2-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

    Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable ester precursor with a strong acid or base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Corresponding esters.

Scientific Research Applications

5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Uniqueness

5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is unique due to the specific substitution pattern on the thieno[3,2-b]pyrrole ring. The presence of the bromine atom, isopropyl group, and carboxylic acid group at distinct positions imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

5-bromo-6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10BrNO2S/c1-4(2)7-8-5(12-9(7)11)3-6(15-8)10(13)14/h3-4,12H,1-2H3,(H,13,14)

InChI Key

YHVRAQPEUOQERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC2=C1SC(=C2)C(=O)O)Br

Origin of Product

United States

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